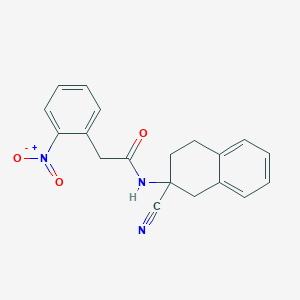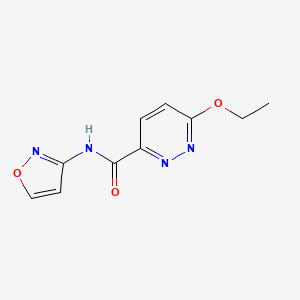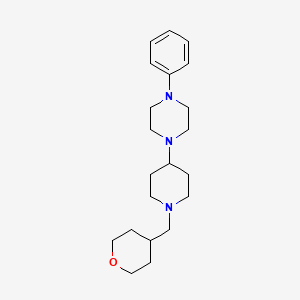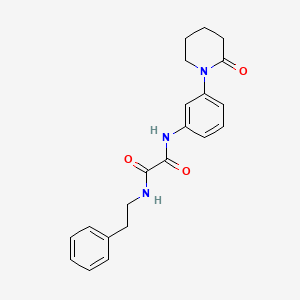![molecular formula C11H15N3 B2670003 1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine CAS No. 39650-66-3](/img/structure/B2670003.png)
1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine” is a chemical compound that falls under the category of benzimidazole derivatives . The empirical formula for this compound is C9H12ClN3 and it has a molecular weight of 197.66 . It is also known as "(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride" .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and benzimidazol-2-yl phenyl methanones can be obtained .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, they can be used to synthesize metal-organic frameworks (MOFs) when combined with metal ions .Aplicaciones Científicas De Investigación
Catalytic Synthesis
1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine is utilized in catalytic synthesis. For instance, a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach is used to synthesize functionalized benzimidazoimidazoles, including derivatives of this compound. This process involves using palladium iodide as a catalyst under mild conditions, resulting in products with high yields and turnover numbers (Veltri et al., 2018).
Anticancer Agent Synthesis
This compound also finds application in the synthesis of anticancer agents. The design and synthesis of bis-benzimidazole derivatives, which include structures related to this compound, have been investigated for their anticancer activities. These derivatives have shown notable activities against cancer cell lines, indicating their potential as leads for developing effective cancer treatments (Rashid, 2020).
Synthesis of Antimicrobial Agents
The compound is also utilized in the synthesis of antimicrobial agents. Novel derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives have shown comparable activities to standard antibiotics, indicating their potential in treating infections (Reddy & Reddy, 2010).
Dual Serotonin Receptor Antagonists
Furthermore, this compound is involved in the synthesis of dual serotonin receptor antagonists. Derivatives have been synthesized and evaluated against serotonin receptors, showing potential as dual 5-HT7/5-HT2A serotonin receptor ligands. This indicates their potential application in treating disorders related to serotonin dysregulation (Deau et al., 2015).
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the context in which they are used. For example, a Pd(II) complex with a benzimidazole derivative has been shown to have tumor inhibitory activity due to its antiangiogenic effect and promotion of apoptosis .
Propiedades
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,12)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKBUSJXTDHAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NC2=CC=CC=C2N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)

![2-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;dihydrochloride](/img/structure/B2669925.png)
![5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2669926.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide](/img/structure/B2669928.png)
![N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669930.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide](/img/structure/B2669932.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide](/img/structure/B2669934.png)


![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2669938.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2669942.png)
